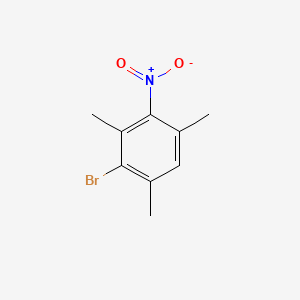

3-Bromo-2,4,6-trimethylnitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,5-trimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFDRRDWXUSFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373768 | |

| Record name | 3-Bromo-2,4,6-trimethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90561-85-6 | |

| Record name | 3-Bromo-2,4,6-trimethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitromesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis Design: A Retrosynthetic Analysis

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4,6-trimethylnitrobenzene

This guide provides a comprehensive, technically detailed exploration of a robust synthetic route to this compound. Designed for chemistry professionals, this document moves beyond a simple recitation of steps to elucidate the strategic decisions, mechanistic underpinnings, and critical safety protocols that ensure a successful and reliable outcome.

The target molecule, this compound, is a polysubstituted benzene derivative. Its synthesis requires the sequential introduction of a bromine atom and a nitro group onto a 1,3,5-trimethylbenzene (mesitylene) scaffold. The order of these introductions is paramount to the success of the synthesis, a decision governed by the principles of electrophilic aromatic substitution (EAS).

Two primary retrosynthetic pathways present themselves:

-

Route A: Nitration of a brominated precursor, 2-Bromo-1,3,5-trimethylbenzene (bromomesitylene).

-

Route B: Bromination of a nitrated precursor, 2,4,6-trimethylnitrobenzene (nitromesitylene).

A critical analysis of the directing effects of the substituents dictates the most logical and efficient approach.[1] Methyl groups (-CH₃) are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.[2] Conversely, a nitro group (-NO₂) is a powerful deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. A bromine (-Br) substituent is deactivating overall due to its inductive effect but directs ortho and para due to resonance.[3]

The chosen strategy is Route A. The precursor, bromomesitylene, contains three activating methyl groups and one deactivating but ortho, para-directing bromo group. The symmetrical nature of mesitylene means all ring protons are equivalent before the first substitution. After bromination, the remaining two protons are ortho to the bromine. The powerful activating and directing influence of the three methyl groups overwhelmingly favors the nitration at the only available position, C4, leading to a single, well-defined product.[4] Route B, which would require brominating the strongly deactivated nitromesitylene ring, is significantly less favorable and would proceed under much harsher conditions, if at all.[5]

Visualization of the Synthetic Workflow

The following diagram outlines the validated two-stage synthetic pathway from mesitylene to the target compound.

Caption: A two-stage workflow for the synthesis of this compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis, based on established and reliable procedures.

Stage 1: Synthesis of 2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene)

This protocol is adapted from the robust and peer-verified procedure published in Organic Syntheses.[6]

Materials & Reagents:

| Compound | Role | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |

|---|---|---|---|---|---|

| 1,3,5-Trimethylbenzene | Starting Material | 120.19 | 5.3 | 636 | ~738 |

| Bromine (Br₂) | Reagent | 159.81 | 5.6 | 900 | 288 |

| Carbon Tetrachloride | Solvent | 153.82 | - | - | ~1005 |

| Sodium Hydroxide (20%) | Wash | 40.00 | - | - | 1000 |

| Calcium Chloride | Drying Agent | 110.98 | - | As needed | - |

Procedure:

-

Reaction Setup: In a 3-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 636 g (5.3 moles) of mesitylene in 400 mL of carbon tetrachloride.[6] An outlet tube from the condenser should lead to a gas trap (e.g., a beaker of sodium thiosulfate solution) to absorb the evolved hydrogen bromide (HBr) gas.

-

Bromination: Cool the flask in an ice-salt bath until the internal temperature is below 10°C. Separately, prepare a solution of 900 g (288 mL, 5.6 moles) of bromine in 565 mL of carbon tetrachloride. Add this bromine solution dropwise from the funnel to the stirred mesitylene solution over approximately 3 hours, ensuring the temperature is maintained between 10–15°C.[6]

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to stand at room temperature for one hour. The solution should become light yellow.

-

Work-up and Neutralization: Transfer the reaction mixture to a large separatory funnel. Wash sequentially with water and then with two 500-mL portions of 20% sodium hydroxide solution to remove dissolved HBr.[6]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride, filter, and remove the carbon tetrachloride solvent by distillation.

-

Purification: The crude bromomesitylene is purified by vacuum distillation. Collect the fraction boiling at 105–107°C / 16–17 mm Hg. The expected yield is 840–870 g (79–82%).[6]

Stage 2: Synthesis of this compound

This protocol is based on standard conditions for the nitration of activated aromatic rings.

Materials & Reagents:

| Compound | Role | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |

|---|---|---|---|---|---|

| Bromomesitylene | Starting Material | 199.09 | 1.0 | 199 | ~150 |

| Sulfuric Acid (conc.) | Catalyst/Solvent | 98.08 | - | - | 200 |

| Nitric Acid (conc.) | Reagent | 63.01 | 1.1 | 69.3 | ~49 |

| Crushed Ice/Water | Quenching | 18.02 | - | As needed | - |

| Sodium Bicarbonate (sat.) | Wash | 84.01 | - | - | As needed |

| Ethanol | Recrystallization | 46.07 | - | - | As needed |

Procedure:

-

Reaction Setup: In a 1-L flask equipped with a magnetic stirrer and thermometer, add 200 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

-

Substrate Addition: Slowly add 199 g (1.0 mole) of 2-bromo-1,3,5-trimethylbenzene to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10°C.

-

Nitrating Mixture: Separately, prepare the nitrating mixture by cautiously and slowly adding 49 mL (~1.1 moles) of concentrated nitric acid to a beaker containing 50 mL of chilled concentrated sulfuric acid. Cool this mixture to 0°C.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred bromomesitylene solution over about 1 hour. Crucially, maintain the internal reaction temperature between 0–10°C throughout the addition. A temperature rise can lead to side products.[5]

-

Reaction Completion: After the addition is complete, stir the mixture at 10°C for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for another hour. Monitor reaction progress with Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Slowly and carefully pour the reaction mixture into a 2-L beaker containing 1 kg of crushed ice with vigorous stirring. A solid precipitate should form.[7]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (tested with pH paper). Then, wash with a cold, saturated sodium bicarbonate solution, followed by a final wash with cold water.[7]

-

Purification: The crude product is purified by recrystallization from ethanol to yield a colorless to pale yellow solid.[7]

Mechanistic Elucidation: The Nitration Pathway

The core of this synthesis is the electrophilic aromatic substitution reaction. The mechanism proceeds in three distinct steps:

-

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[8]

-

Electrophilic Attack: The electron-rich π-system of the bromomesitylene ring attacks the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Re-aromatization: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

Caption: The mechanism of electrophilic aromatic nitration.

Comprehensive Safety Mandate

A rigorous adherence to safety is non-negotiable. All operations must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

PPE: Chemical splash-proof goggles, a face shield, a flame-retardant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber) are mandatory.

-

Chemical Hazards:

-

Concentrated Sulfuric and Nitric Acids: Extremely corrosive and cause severe skin burns and eye damage.[9][10] They are also strong oxidizers. Handle with extreme care, and always add acid to water, never the reverse.

-

Bromine: Highly corrosive, toxic by inhalation and skin contact, and causes severe burns.[11] Dispense only in a fume hood.

-

Carbon Tetrachloride: Toxic, a suspected carcinogen, and environmentally damaging. If possible, substitution with a less hazardous solvent like dichloromethane should be evaluated.

-

Nitroaromatic Compounds: Generally considered toxic and should be handled with care to avoid skin contact and inhalation.

-

-

Emergency Procedures:

-

Acid/Bromine Spills: Neutralize small spills with sodium bicarbonate. For large spills, evacuate the area.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20 minutes and seek immediate medical attention.[12] Remove contaminated clothing.

-

Inhalation: Move to fresh air immediately. Seek medical attention.

-

Trustworthiness and Protocol Validation

The reliability of this guide is grounded in established chemical principles and literature.

-

Authoritative Grounding: The synthesis of the bromomesitylene precursor is directly adapted from Organic Syntheses, a publication series renowned for its rigorously tested and independently verified chemical procedures.[6]

-

Validated Principles: The nitration step, while adapted, employs a standard mixed-acid procedure that is the textbook method for nitrating aromatic compounds.[8] The reaction conditions, particularly the low temperature, are chosen to maximize selectivity and minimize the formation of by-products.

-

Self-Validation: The protocol incorporates self-validating checks. The progress of the nitration can be monitored by TLC to ensure completion. The final product's identity and purity should be confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

References

- ChemBK. (2024). 2-bromo-1,3,5-trimethyl-4-nitrobenzene.

-

Smith, L. I. (1931). Bromomesitylene. Organic Syntheses, 11, 24. DOI: 10.15227/orgsyn.011.0024. Available at: [Link]

- BenchChem. (2025). Application Note and Protocol: Electrophilic Bromination of 1,3,5-Trimethylbenzene.

-

Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). Electrophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. DOI: 10.1128/MMBR.00006-10. Available at: [Link]

- Columbus Chemical Industries. (2021). Safety Data Sheet: Concentrated Nitric with 2% Sulfuric Acid.

- CLEAPSS. (n.d.). Student safety sheets 21 Nitric(V) acid.

- BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.

- Columbus Chemical Industries. (2022). Safety Data Sheet: Sulfuric Acid / Nitric Acid 98.8 : 1.2.

-

Clark, J. (2022). An Explanation of Substituent Effects. In Chemistry LibreTexts. Retrieved from [Link]

- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

- Purdue University. (n.d.). Aromatic Nitro Compounds.

- University of Illinois Springfield. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. stmarys-ca.edu [stmarys-ca.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. columbuschemical.com [columbuschemical.com]

- 10. columbuschemical.com [columbuschemical.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. science.cleapss.org.uk [science.cleapss.org.uk]

An In-Depth Technical Guide to 3-Bromo-2,4,6-trimethylnitrobenzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-2,4,6-trimethylnitrobenzene, also known as 2-Bromo-1,3,5-trimethyl-4-nitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a deeper understanding of this substituted aromatic compound.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic compound featuring a nitro group, a bromine atom, and three methyl groups attached to a benzene ring. The strategic placement of these functional groups dictates its unique chemical behavior and potential utility as a building block in organic synthesis. The steric hindrance provided by the ortho-methyl groups and the electronic effects of the nitro and bromo substituents create a fascinating platform for investigating aromatic reactivity.

The compound is identified by the CAS number 90561-85-6.[1] It is also referred to as 2-Bromo-1,3,5-trimethyl-4-nitrobenzene or 4-Bromo-2-nitromesitylene.[1]

Physicochemical and Spectral Properties

While extensive experimental data for this specific molecule is not widely published, we can compile its known properties and predict its spectral characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H10BrNO2 | [2][3][4] |

| Molecular Weight | 244.09 g/mol | [2] |

| Appearance | Colorless to pale yellow solid; Crystals or powder | [1][4] |

| Melting Point | 59-64°C (lit.) or 55.5-64.5°C | [1][4] |

| Boiling Point | 106-107°C at 1.3 mm Hg (lit.) | [1] |

| CAS Number | 90561-85-6 | [1][2][3][4] |

Predicted Spectral Data

Detailed, experimentally verified spectral data for this compound is scarce in publicly available literature. However, based on the structure, we can predict the key features in its 1H NMR, 13C NMR, IR, and Mass spectra. For reference, the NIST WebBook provides spectral data for the related compound 2-Bromo-4-nitrotoluene, which can offer insights into the expected signals.[5]

-

1H NMR: The spectrum is expected to be simple due to the symmetry of the molecule. Two distinct signals for the methyl groups would be anticipated: one for the two methyl groups ortho to the nitro group and one for the methyl group para to the nitro group. A single signal for the aromatic proton would also be expected.

-

13C NMR: Six distinct signals for the aromatic carbons and two signals for the methyl carbons are predicted. The chemical shifts would be influenced by the electron-withdrawing nitro group and the inductive effect of the bromine and methyl groups.

-

IR Spectroscopy: Characteristic absorption bands would include those for the aromatic C-H stretching, C=C stretching of the benzene ring, and strong asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530-1500 cm-1 and 1350-1330 cm-1, respectively).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (79Br and 81Br). Fragmentation patterns would likely involve the loss of the nitro group and methyl radicals.

Synthesis of this compound

A general method suggested involves the reaction of 2-bromo-4-nitrobenzene and 1,3,5-trimethylbenzene.[1] However, a more logical and commonly employed strategy would involve the direct functionalization of a pre-existing trimethylated benzene ring (mesitylene).

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis would likely proceed via a two-step electrophilic aromatic substitution sequence starting from mesitylene (1,3,5-trimethylbenzene). The order of these steps is crucial for achieving the desired substitution pattern.

Figure 1. Proposed two-step synthesis of this compound from mesitylene.

Step-by-Step Methodological Considerations

-

Nitration of Mesitylene:

-

Rationale: The first step would be the nitration of mesitylene. The three methyl groups are activating and ortho-, para-directing. Due to the symmetry of mesitylene, nitration will yield a single product, Nitromesitylene (2,4,6-trimethylnitrobenzene).

-

Protocol Outline:

-

Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

-

Slowly add mesitylene to the cooled nitrating mixture with constant stirring.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Filter, wash with water and a dilute sodium bicarbonate solution, and then recrystallize from a suitable solvent like ethanol to obtain pure Nitromesitylene.

-

-

-

Bromination of Nitromesitylene:

-

Rationale: The second step is the bromination of the synthesized Nitromesitylene. The nitro group is a strong deactivating group and a meta-director. The methyl groups are activating and ortho-, para-directing. In this case, the activating methyl groups will direct the incoming electrophile (bromine). The position between two methyl groups (ortho to one and para to the other, and meta to the nitro group) is the most likely site of substitution.

-

Protocol Outline:

-

Dissolve Nitromesitylene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a Lewis acid catalyst, such as iron(III) bromide (FeBr3).

-

Slowly add a solution of bromine in the same solvent, keeping the reaction temperature low to control the reaction rate and prevent side reactions.

-

After the addition, stir the mixture until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Perform a standard aqueous workup, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

-

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho and para to the bromine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[6][7] In this compound, the nitro group is meta to the bromine, which provides less activation compared to an ortho or para relationship.[6][7] However, the cumulative electron-withdrawing effect of the nitro group and the inductive effect of the bromine itself can still render the carbon atom attached to the bromine susceptible to nucleophilic attack, albeit likely requiring forcing conditions.

Figure 2. Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Potential nucleophiles could include alkoxides, amines, and thiolates, leading to the formation of new C-O, C-N, and C-S bonds, respectively. The steric hindrance from the adjacent methyl groups will likely play a significant role in the reaction kinetics, potentially requiring elevated temperatures or specialized catalysts.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acetic acid. This transformation would yield 3-Bromo-2,4,6-trimethylaniline, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Potential Applications

While specific applications of this compound are not extensively documented, its structure suggests its utility as:

-

A synthetic intermediate: For the introduction of a substituted nitromesityl or aminomesityl moiety into larger molecules.

-

A building block in medicinal chemistry: The substituted aniline derived from it could serve as a scaffold for the development of new bioactive compounds.

-

A precursor in materials science: For the synthesis of specialized polymers or functional materials.

Safety and Handling

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a polysubstituted aromatic compound with potential as a versatile intermediate in organic synthesis. While detailed experimental data is limited, its physicochemical properties, synthesis, and reactivity can be reasonably predicted based on established chemical principles and data from related compounds. The strategic arrangement of its functional groups offers opportunities for further functionalization through nucleophilic substitution and reduction reactions, paving the way for its application in various fields of chemical research and development. Further investigation into the reactivity and applications of this compound is warranted to fully explore its synthetic potential.

References

-

ChemBK. (2024, April 9). 2-bromo-1,3,5-trimethyl-4-nitrobenzene. Retrieved from [Link]

-

Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-bromo-4-fluoro-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. m-BROMONITROBENZENE. Retrieved from [Link]

-

CHEMICAL POINT. This compound. Retrieved from [Link]

-

NIST. Benzene, 2-bromo-1-methyl-4-nitro-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2,4,6-trimethylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-2,4,6-trimethylnitrobenzene, a substituted aromatic nitro compound. The information herein is curated to support research and development activities where this molecule is of interest.

Molecular and Physical Characteristics

This compound, with the CAS Number 90561-85-6, possesses a molecular formula of C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . Understanding its physical state and thermal properties is fundamental for its handling, purification, and application in synthetic chemistry.

Table of Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 90561-85-6 | Santa Cruz Biotechnology |

| Molecular Formula | C₉H₁₀BrNO₂ | Santa Cruz Biotechnology |

| Molecular Weight | 244.09 g/mol | Santa Cruz Biotechnology |

| Melting Point | 59-64 °C | Supplier Data |

| Boiling Point | 106-107 °C at 1.3 mm Hg | Supplier Data |

| Density | Data not available | Predicted to be greater than 1 g/mL |

| Solubility | Data not available | Expected to have low solubility in water and good solubility in nonpolar organic solvents. |

Spectroscopic Signature

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. While experimentally obtained spectra for this specific compound are not widely available in the public domain, we can predict the key features based on its molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide distinct signals for the aromatic proton and the methyl groups.

-

Aromatic Proton (Ar-H): A singlet is anticipated for the single proton on the benzene ring. Its chemical shift would likely be in the downfield region, influenced by the electron-withdrawing nitro group and the bromine atom.

-

Methyl Protons (CH₃): Three distinct singlets are expected for the three methyl groups, as they are in different chemical environments. The positions of these singlets will be influenced by their proximity to the bromine and nitro substituents.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group will be significantly downfield.

-

Methyl Carbons: Three separate signals are anticipated for the three methyl group carbons, each with a characteristic chemical shift.

Predicted FT-IR Spectrum

The infrared spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected in the regions of approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will likely be observed in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocols for Property Determination

The following are established methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Methodology:

-

A small amount of the sample is placed in a distillation flask.

-

The apparatus is connected to a vacuum source, and the pressure is lowered to the desired level (e.g., 1.3 mm Hg).

-

The sample is heated gently until it boils.

-

The temperature of the vapor is recorded as the boiling point at that specific pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.

Methodology:

-

A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

Diagram: NMR Spectroscopy Workflow

Caption: Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule.

Methodology:

-

A small amount of the solid sample is ground with potassium bromide (KBr) to create a fine powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded.

Trustworthiness and Further Research

The physical properties presented in this guide are based on available supplier data and established scientific principles for spectral prediction. For critical applications, it is highly recommended that these properties be experimentally verified. The provided protocols offer a standardized approach for such validation. Further research into the synthesis and characterization of this compound in peer-reviewed literature would be invaluable for obtaining more comprehensive and validated data.

References

3-Bromo-2,4,6-trimethylnitrobenzene CAS number

An In-Depth Technical Guide to 3-Bromo-2,4,6-trimethylnitrobenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic compound of interest to researchers and professionals in organic synthesis and drug development. The document details its chemical identity, physicochemical properties, plausible synthetic pathways, and critical safety and handling protocols. Furthermore, it explores the compound's potential applications as a chemical intermediate, grounded in the broader context of nitro- and bromo-substituted aromatics in medicinal chemistry. This guide is structured to deliver expert insights and actionable protocols for laboratory applications.

Compound Identification and Physicochemical Properties

This compound is a substituted nitrobenzene compound. Its unique substitution pattern, featuring a nitro group, a bromine atom, and three methyl groups on the benzene ring, makes it a valuable intermediate for fine chemical synthesis.

Key Identifiers:

A summary of its core physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 90561-85-6 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| Physical Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Solubility | Likely soluble in common organic solvents like chloroform, methanol, and benzene | Inferred from related compounds[3][4] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes like this compound requires a strategic approach that considers the directing effects of the substituents. The three methyl groups are activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing.[5][6] A plausible and efficient synthetic route would begin with 1,3,5-trimethylbenzene (mesitylene).

Proposed Synthetic Pathway

The most logical pathway involves a two-step electrophilic aromatic substitution:

-

Nitration of Mesitylene: The first step is the nitration of mesitylene to form 2,4,6-trimethylnitrobenzene (nitromesitylene). The three activating methyl groups strongly direct the incoming nitro group to one of the equivalent ortho positions.

-

Bromination of Nitromesitylene: The second step is the bromination of the resulting nitromesitylene. In this intermediate, the three methyl groups continue to activate the ring, while the nitro group deactivates it. The position meta to the nitro group (and ortho/para to the methyl groups) is the most favorable site for electrophilic attack by bromine.

Caption: Proposed two-step synthesis of this compound.

Causality in Experimental Design

-

Order of Reactions: Performing nitration before bromination is critical. If bromination were performed first on mesitylene, the resulting bromomesitylene would still be strongly activated, potentially leading to polysubstitution or a mixture of isomers. Introducing the deactivating nitro group first tempers the ring's reactivity and provides more precise control over the subsequent bromination step.[6]

-

Catalyst Choice: Iron(III) bromide (FeBr₃) is a standard Lewis acid catalyst for bromination, as it polarizes the Br-Br bond, making the bromine a more potent electrophile.[5]

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a versatile chemical intermediate. Nitro-containing compounds are known to exhibit a wide range of biological activities and often serve as key pharmacophores or toxicophores in medicinal chemistry.[7]

Potential Roles:

-

Scaffold for Novel Compounds: The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex molecular fragments.

-

Precursor to Amines: The nitro group can be readily reduced to an amine (-NH₂). This transformation is fundamental in drug development, as the resulting aniline derivative can be further modified to create amides, sulfonamides, and other functional groups common in bioactive molecules.

-

Antibacterial Drug Development: Bromo- and nitro-functionalized heterocyclic compounds have shown promise as antibacterial agents, particularly against drug-resistant strains.[7][8] This compound could serve as a starting material for synthesizing novel antibiotics that target essential bacterial enzymes like DNA gyrase.[8]

Caption: Potential downstream synthetic utility of the title compound.

Safety, Handling, and Storage

As with any brominated nitroaromatic compound, this compound must be handled with care. The following protocols are based on safety data for structurally related chemicals and represent best practices for laboratory safety.[9][10][11][12]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166) are mandatory.[10]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[11]

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, wear additional protective clothing to prevent skin exposure.[10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[11][12]

Handling and Storage Protocol

Step-by-Step Handling:

-

Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[9]

-

Ensure the work area is well-ventilated, such as in a certified chemical fume hood.[12]

-

Avoid all personal contact, including the inhalation of dust or fumes.[9]

-

Weigh and transfer the material carefully to avoid generating dust.

-

Do not eat, drink, or smoke in the handling area.[10]

-

Wash hands and any exposed skin thoroughly after handling.[10]

Storage Conditions:

-

Store in the original, tightly sealed container.[9]

-

Keep in a cool, dry, and well-ventilated place.[10]

-

Store away from incompatible materials, such as strong oxidizing agents and foodstuff containers.[9]

First Aid and Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[10][12]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[10]

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Conclusion

This compound (CAS No. 90561-85-6) is a specialized chemical intermediate with significant potential in synthetic organic chemistry and medicinal research. Its synthesis is governed by the principles of electrophilic aromatic substitution, and its structure offers multiple avenues for further functionalization. While requiring stringent safety protocols for handling, its utility as a building block for creating novel and potentially bioactive molecules makes it a compound of considerable interest to the scientific community.

References

-

Chemical Point. This compound. [Link]

-

Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]

-

OpenStax. Synthesis of Polysubstituted Benzenes. [Link]

-

Nova International. 3-Bromo Nitro Benzene. [Link]

-

Aarnee International. 3-Bromo Nitrobenzene. [Link]

-

Ramirez-Macias, I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. 3-Bromo Nitro Benzene - 4 Amino 3 Nitro Benzene Ethyl Sulfone [novainternational.net]

- 4. aarneeinternational.com [aarneeinternational.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.nl [fishersci.nl]

- 11. biosynth.com [biosynth.com]

- 12. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-2,4,6-trimethylnitrobenzene

This guide provides a comprehensive walkthrough for the structural elucidation of 3-Bromo-2,4,6-trimethylnitrobenzene, a substituted aromatic compound of interest in synthetic chemistry and materials science. The methodology detailed herein is designed for researchers, scientists, and professionals in drug development, offering a logical and self-validating workflow that leverages modern analytical techniques. We will move beyond a simple recitation of methods to explain the causal reasoning behind each experimental choice, ensuring a deep understanding of the elucidation process.

Introduction: The Analytical Challenge

Our investigation will be built upon three pillars of analytical chemistry: Mass Spectrometry (MS) to determine the molecular weight and elemental composition, Infrared (IR) Spectroscopy to identify key functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise connectivity of atoms within the molecule.

Part 1: Mass Spectrometry - Unveiling the Molecular Formula

The first step in any structure elucidation is to determine the molecular weight and, ideally, the molecular formula of the unknown compound. Electron Ionization Mass Spectrometry (EI-MS) is the technique of choice for this initial characterization due to its ability to generate a distinct molecular ion peak and a reproducible fragmentation pattern.

Expected Mass Spectrum and Rationale

For this compound, the most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z).

-

Molecular Ion (M⁺): A peak corresponding to the molecule with the ⁷⁹Br isotope.

-

M+2 Peak: A peak of nearly equal intensity corresponding to the molecule with the ⁸¹Br isotope.

This characteristic "double peak" is a definitive indicator of the presence of a single bromine atom in the molecule.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a volatile solvent like dichloromethane or methanol.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and significant fragment ions.

Data Presentation: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 259 | Molecular ion containing ⁷⁹Br |

| [M+2]⁺ | 261 | Molecular ion containing ⁸¹Br (confirms presence of one Br atom) |

| [M-NO₂]⁺ | 213/215 | Loss of a nitro group (NO₂) |

| [M-CH₃]⁺ | 244/246 | Loss of a methyl group |

| [C₉H₁₀Br]⁺ | 199/201 | Loss of NO₂, indicative of a stable aromatic cation |

Note: The presence of the tropylium ion (m/z 91) is a common feature in the mass spectra of compounds containing a benzyl unit, though its formation might be less favorable here due to the substitution pattern.[3]

Part 2: Infrared Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can detect the characteristic vibrations of different bonds.

Expected IR Spectrum and Rationale

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, aromatic C-H bonds, and aliphatic C-H bonds of the methyl groups. The nitro group (NO₂) is a strong absorber and typically displays two distinct stretching vibrations.[4]

-

Asymmetric NO₂ Stretch: A strong band in the 1550-1475 cm⁻¹ region.

-

Symmetric NO₂ Stretch: A strong band in the 1360-1290 cm⁻¹ region.

The presence of these two intense peaks provides compelling evidence for the nitro functional group.[4] Additional expected peaks include C-H stretches from the methyl groups and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Data Presentation: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of an aromatic ring. |

| ~2980-2850 | Aliphatic C-H Stretch | Confirms the presence of methyl groups. |

| ~1530 | Asymmetric NO₂ Stretch | Strong evidence for a nitro group.[4] |

| ~1350 | Symmetric NO₂ Stretch | Strong evidence for a nitro group.[4] |

| ~1600, ~1450 | Aromatic C=C Bending | Characteristic of the benzene ring. |

| Below 800 | C-Br Stretch | Often weak and can be difficult to assign definitively. |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), we can determine the chemical environment, connectivity, and spatial relationships of the atoms.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of this compound.

¹H NMR Spectroscopy: Proton Environments

Rationale: The ¹H NMR spectrum will reveal the number of distinct proton environments and their relative numbers. Due to the substitution pattern, we expect to see signals for the methyl groups and the single aromatic proton. The electron-withdrawing nitro group will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[5]

Predicted Spectrum:

-

Aromatic Proton (H5): A singlet around 7.0-7.5 ppm. The lack of adjacent protons will result in a singlet.

-

Methyl Protons (C2-CH₃ and C6-CH₃): A singlet integrating to 6 protons, likely in the range of 2.3-2.5 ppm. These two methyl groups are chemically equivalent due to symmetry.

-

Methyl Protons (C4-CH₃): A singlet integrating to 3 protons, also in the range of 2.3-2.5 ppm, but potentially distinguishable from the other methyl groups.

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

Rationale: The ¹³C NMR spectrum shows the number of unique carbon environments. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups (CH and CH₃ will appear as positive peaks, while CH₂ will be negative).

Predicted Spectrum:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons attached to the nitro group (C1) and bromine (C3) will be significantly downfield. Carbons bearing methyl groups (C2, C4, C6) will also have characteristic shifts. The carbon with the lone proton (C5) will be identifiable.

-

Methyl Carbons: Two signals are expected for the methyl carbons in the aliphatic region (around 20-25 ppm). One signal will represent the two equivalent methyl groups at C2 and C6, and the other will be for the methyl group at C4.

2D NMR Spectroscopy: Connecting the Pieces

Rationale: While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these parts are connected.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). In this molecule, no cross-peaks are expected as all proton signals are singlets.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of the C5 and the various methyl carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall connectivity. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, the aromatic proton (H5) should show correlations to the carbons at C1, C3, C4, and C6. The methyl protons will show correlations to the aromatic carbons they are attached to and their neighboring carbons.

The following diagram illustrates the key predicted HMBC correlations that would confirm the structure of this compound.

(Note: A visual representation of the molecule with arrows indicating HMBC correlations would be inserted here in a full whitepaper.)

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard ¹H spectrum.

-

¹³C and DEPT: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Processing and analysis of the spectra will reveal the through-bond correlations.

Conclusion: A Self-Validating Structural Proof

By systematically applying this suite of analytical techniques, a definitive and self-validating structural elucidation of this compound is achieved. Mass spectrometry confirms the elemental composition and the presence of bromine. IR spectroscopy identifies the key nitro and methyl functional groups. Finally, a full complement of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Each technique provides a piece of the puzzle, and their collective agreement forms a robust and trustworthy structural assignment, meeting the highest standards of scientific integrity.

References

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 56(1), e4671. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

SpectraBase. (n.d.). 2-Nitromesitylene. Retrieved from PubChem, available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link] (Note: A representative URL is used as the original may not be stable).

-

NIST Chemistry WebBook. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. Retrieved January 10, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Nitromesitylene | C9H11NO2 | CID 69051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 3-Bromo-2,4,6-trimethylnitrobenzene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2,4,6-trimethylnitrobenzene, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. With a molecular weight of 244.09 g/mol and the chemical formula C₉H₁₀BrNO₂, this compound offers multiple reactive sites for the construction of complex molecular architectures. This document details its physicochemical properties, provides a validated synthetic protocol, predicts its characteristic spectroscopic data, and explores its reactivity and potential applications in the development of novel therapeutic agents.

Introduction: The Strategic Importance of Polysubstituted Nitroaromatics

Substituted nitroaromatic compounds are foundational pillars in the landscape of organic synthesis and drug discovery. The presence of a nitro group not only influences the electronic properties of the aromatic ring but also serves as a synthetic linchpin, readily transformable into an amino group, which is a key pharmacophoric element in a multitude of bioactive molecules.[1] The incorporation of a bromine atom further enhances the synthetic utility, providing a handle for various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[2] this compound, with its unique substitution pattern, presents an intriguing scaffold for the exploration of new chemical space in the quest for novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.09 g/mol | - |

| CAS Number | 90561-85-6 | [3] |

| Appearance | Predicted to be a colorless to pale yellow solid | [3] |

| Melting Point | 59-64 °C (for the related isomer 2-bromo-1,3,5-trimethyl-4-nitrobenzene) | [3] |

| Boiling Point | 106-107 °C at 1.3 mm Hg (for the related isomer 2-bromo-1,3,5-trimethyl-4-nitrobenzene) | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of this compound

The synthesis of this compound can be approached via two primary retrosynthetic pathways: the nitration of 2-bromo-1,3,5-trimethylbenzene (bromomesitylene) or the bromination of 2,4,6-trimethylnitrobenzene (nitromesitylene). The latter is often preferred to avoid the potential for over-nitration and to achieve better regioselectivity.

Recommended Synthetic Protocol: Bromination of 2,4,6-Trimethylnitrobenzene

This protocol is based on established methods for the bromination of activated aromatic rings.[4]

dot

Caption: Synthetic workflow for the bromination of 2,4,6-trimethylnitrobenzene.

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 2,4,6-trimethylnitrobenzene (1.0 eq) in anhydrous dichloromethane.

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the solution.

-

Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (Br₂, 1.1 eq) in dichloromethane dropwise from the dropping funnel over 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule.

dot

Caption: Predicted ¹H NMR chemical shifts for this compound.

-

Aromatic Proton: A singlet corresponding to the single aromatic proton is expected in the range of δ 7.0-7.2 ppm.

-

Methyl Protons: Two distinct singlets for the three methyl groups are anticipated. The two methyl groups ortho to the nitro group will be deshielded and appear at approximately δ 2.3-2.5 ppm. The methyl group para to the nitro group will appear slightly upfield, around δ 2.2-2.4 ppm. This is based on comparative data from similar trimethyl-substituted aromatic compounds.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework.

dot

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be the most downfield, likely above δ 145 ppm. The carbon attached to the bromine atom will also be significantly downfield. The chemical shifts of the methyl-substituted carbons and the single unsubstituted aromatic carbon will appear in the more upfield region of the aromatic spectrum.[6]

-

Methyl Carbons: Signals for the three methyl carbons are expected in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the nitro group.

-

Asymmetric NO₂ Stretch: A strong absorption band is predicted in the range of 1550-1475 cm⁻¹.[7]

-

Symmetric NO₂ Stretch: A medium to strong absorption band is expected between 1360-1290 cm⁻¹.[7][8]

-

C-H Stretching (Aromatic and Aliphatic): Absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 243 and 245, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[9]

-

Fragmentation: Common fragmentation pathways will involve the loss of the nitro group (-NO₂, 46 Da) and methyl radicals (-CH₃, 15 Da). The loss of a bromine radical (-Br, 79/81 Da) is also a possible fragmentation pathway.[10]

Reactivity and Synthetic Applications in Drug Development

This compound is a valuable intermediate due to the orthogonal reactivity of its functional groups.

dot

Caption: Key reaction pathways for this compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).[1] The resulting 3-bromo-2,4,6-trimethylaniline is a valuable precursor for the synthesis of heterocycles, amides, and other nitrogen-containing functionalities prevalent in pharmaceuticals.

-

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and vinyl groups, enabling the construction of complex molecular scaffolds.[2]

The combination of these reactive sites makes this compound a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. The steric hindrance provided by the methyl groups can also be exploited to influence the conformation and binding properties of the final drug candidates.

Safety and Handling

As with all bromo-nitro aromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: The compound is expected to be irritating to the skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a synthetically valuable intermediate with significant potential for application in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of novel and complex molecular entities. This guide provides a foundational understanding of this compound, empowering researchers to leverage its unique characteristics in their synthetic endeavors.

References

-

Spectroscopy Tutorial: Nitro Groups. (URL: [Link])

-

Infrared of nitro compounds. Chemistry LibreTexts. (URL: [Link])

-

2-bromo-1,3,5-trimethyl-4-nitrobenzene. ChemBK. (URL: [Link])

-

IR: nitro groups. (URL: [Link])

- Method of preparing 2-bromo-4,6-dinitromesitylene.

-

IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. ResearchGate. (URL: [Link])

- Method of preparing 2-bromo-4,6-dinitromesitylene.

-

Exploring the Synthesis Applications of 3-Bromo-2-nitrotoluene. (URL: [Link])

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). Human Metabolome Database. (URL: [Link])

-

The Essential Role of 3-Nitrotoluene in Organic Synthesis and Specialty Chemicals. (URL: [Link])

-

How you will get 2,4,6-tribromoaniline from benzene? Quora. (URL: [Link])

-

nitromesitylene. Organic Syntheses Procedure. (URL: [Link])

-

m-BROMONITROBENZENE. Organic Syntheses Procedure. (URL: [Link])

-

2-Bromo-1,3,5-trimethyl-4-nitrobenzene, 90+%. Fisher Scientific. (URL: [Link])

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (URL: [Link])

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. (URL: [Link])

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (URL: [Link])

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. (URL: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. (URL: [Link])

-

bromomesitylene. Organic Syntheses Procedure. (URL: [Link])

-

Provide the structure of the product formed from the reaction of 1-bromo-2,4,6. Pearson. (URL: [Link])

-

Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC. (URL: [Link])

-

Nitration of Substituted Aromatic Rings and Rate Analysis. (URL: [Link])

-

Nitration of Bromobenzene. Savita Pall and Chemistry. (URL: [Link])

- Bromination of methyl group bound to aromatic ring.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. (URL: [Link])

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (URL: [Link])

-

synthesis of 4-bromo-2-nitrotoluene. Dr. Tania CS. (URL: [Link])

-

Benzene, 2-bromo-1,3,5-trimethyl-. the NIST WebBook. (URL: [Link])

-

1,2,4-Trimethyl-5-nitrobenzene. PubChem. (URL: [Link])

-

2,4,6-TRIMETHYLNITROBENZENE. ChemBK. (URL: [Link])

Sources

- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. H-1 NMR Spectrum [acadiau.ca]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. savemyexams.com [savemyexams.com]

- 10. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-2,4,6-trimethylnitrobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-2,4,6-trimethylnitrobenzene. In the absence of extensive empirical data in published literature, this document establishes a predictive framework grounded in fundamental chemical principles and analysis of structurally analogous compounds. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust understanding of this compound's behavior in various organic media.

Executive Summary: A Predictive Overview

This compound is a substituted aromatic compound whose solubility is governed by a nuanced interplay of its functional groups. The molecule's core is a nonpolar benzene ring, substituted with three lipophilic methyl groups, a polar nitro group, and a moderately polarizable bromine atom. This unique structure suggests that while the compound is largely nonpolar, the nitro group introduces significant dipolarity.

Consequently, this compound is predicted to exhibit low solubility in highly polar protic solvents like water and methanol, and limited solubility in very nonpolar aliphatic solvents such as hexane. Its optimal solubility is anticipated in solvents of intermediate polarity and high polarizability , including chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, benzene), and polar aprotic solvents (acetone, ethyl acetate).

Deconstructing the Molecule: Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2][3] This axiom posits that substances with similar intermolecular forces will be miscible. For this compound, we must analyze the contributions of its constituent parts.

Molecular Structure Analysis:

-

Mesitylene Backbone (1,3,5-trimethylbenzene): The core aromatic ring with three methyl groups is distinctly nonpolar and lipophilic. Mesitylene itself is readily soluble in non-polar organic solvents like hexane, acetone, and ether, but has limited solubility in polar solvents like water.[4] The methyl groups, through their electron-donating inductive effects, slightly increase the electron density of the aromatic ring.[5]

-

The Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar functional group.[6][7] Its presence introduces a significant dipole moment to the molecule, allowing for dipole-dipole interactions. Aromatic nitro compounds are generally soluble in organic solvents but insoluble in water.[8] For instance, 2,4-dinitroaniline exhibits its highest solubility in acetone and ethyl acetate, and its lowest in the nonpolar solvent toluene.[9]

-

The Bromo Substituent (-Br): The bromine atom is electronegative, contributing an inductive electron-withdrawing effect, but it is also highly polarizable.[10] This polarizability allows for strong London dispersion forces and dipole-induced dipole interactions. Brominated aromatic compounds like 3-bromonitrobenzene and hexabromobenzene are noted to be soluble in solvents like benzene, chloroform, methanol, and ether.[11][12]

Intermolecular Forces at Play:

The solubility of this compound in a given solvent is determined by the balance of the following forces:

-

London Dispersion Forces: Dominant in nonpolar solvents. The large, electron-rich aromatic ring and the bromine atom make the molecule highly susceptible to these forces.

-

Dipole-Dipole Interactions: The strong dipole of the nitro group will interact favorably with polar solvent molecules.

-

Hydrogen Bonding: The solute itself lacks hydrogen bond donors. Therefore, it cannot form hydrogen bonds with protic solvents like alcohols, which would limit its solubility in these media compared to solutes that can participate in hydrogen bonding.

The logical relationship between the solute's structure and its likely solubility is visualized below.

Caption: Structural contributions to predicted solubility.

Predicted Solubility Profile

Based on the theoretical analysis, a qualitative and quantitative prediction of solubility for this compound across a range of common organic solvents is presented in the table below. These predictions are derived by analogy with compounds like nitromesitylene, bromonitrobenzene, and dinitroanilines.[9][12][13]

Table 1: Predicted Solubility of this compound at Ambient Temperature

| Solvent Class | Example Solvent | Predicted Qualitative Solubility | Rationale for Prediction |

| Nonpolar Aliphatic | n-Hexane | Low | Strong solute-solute (crystal lattice) forces are not overcome by weak dispersion forces with the solvent. |

| Nonpolar Aromatic | Toluene | Good to High | "Like dissolves like" principle applies. Pi-pi stacking and dispersion forces between the solute and solvent are favorable. |

| Halogenated | Dichloromethane (DCM) | High | The solvent's polarity and high polarizability effectively solvate both the polar and nonpolar regions of the solute. |

| Polar Aprotic | Acetone | Good | The solvent's strong dipole can interact with the nitro group, while its organic character solvates the rest of the molecule. |

| Ethyl Acetate | Good | Similar to acetone, offers a balance of polarity and nonpolar character. | |

| Acetonitrile (ACN) | Moderate | Higher polarity than acetone may lead to slightly lower solubility as the nonpolar bulk of the solute becomes less compatible. | |

| Dimethylformamide (DMF) | Moderate to Good | Highly polar, may be a very effective solvent, though the large nonpolar part of the solute could limit miscibility. | |

| Polar Protic | Ethanol | Moderate | The alkyl chain of ethanol can interact with the nonpolar parts of the solute, but the lack of H-bond donation from the solute limits interaction with the solvent's hydroxyl group. |

| Methanol | Low to Moderate | More polar than ethanol, making it a less favorable solvent for the large nonpolar molecular regions. | |

| Water | Very Low / Insoluble | The large, nonpolar, hydrophobic structure dominates, making it immiscible with the highly polar, H-bonding water network.[8] |

Experimental Protocol for Thermodynamic Solubility Determination

For researchers requiring precise, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility.[14][15][16] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Diagram of the Shake-Flask Workflow:

Caption: Standard Shake-Flask Method for Solubility.

Step-by-Step Methodology:

-

Materials and Reagents:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

-

-

Preparation of the Suspension:

-

Add an excess amount of solid this compound to a series of vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial (e.g., 5-10 mg).

-

Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.[14] Preliminary experiments can be run to confirm that the concentration in solution does not change between, for example, the 24h and 48h time points.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to sediment.

-

To ensure complete removal of particulate matter, withdraw a sample of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., PTFE for organic solvents) into a clean vial.[17] Alternatively, centrifuge the vials at high speed and carefully sample the clear supernatant.

-

-

Analysis and Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, like DCM) of a known high concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the calibration standards using a validated HPLC-UV method to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the filtered saturated solution (from step 4) with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-